molecular formula C11H13BrN2O2S2 B1470153 3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1820590-82-6

3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1470153
CAS RN: 1820590-82-6
M. Wt: 349.3 g/mol
InChI Key: XKRSFLCJJHLBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C25H23N3O5S3 . It is a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole core is substituted at the 3-position with an allyl group and at the 6-position with a methylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 758.4±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . It also has a molar refractivity of 146.1±0.5 cm3, a polar surface area of 146 Å2, and a molar volume of 396.5±7.0 cm3 .

Scientific Research Applications

Medicinal Chemistry: Antidepressant and Anticonvulsant Effects

This compound, as part of the benzo[d]thiazol derivatives, has been investigated for its potential antidepressant and anticonvulsant effects. Studies suggest that certain derivatives can show a significant decrease in immobility duration in forced swimming tests, indicating antidepressant activity, and display anticonvulsant effects in maximal electroshock seizure tests .

Biochemistry Research: Antiproliferative Properties

In biochemistry research, the benzo[d]thiazol scaffold has been utilized to design derivatives with antiproliferative properties against various human cancer cell lines. This indicates the potential of such compounds in the development of new anticancer drugs .

Environmental Science: Microbial Metabolite Analysis

Derivatives of benzo[d]thiazol have been isolated from the fermentation broth of Antarctic-derived fungi, showcasing the compound’s relevance in studying microbial metabolites and their unique molecular-biological mechanisms .

Materials Science: Temperature-Controlled Synthesis

The compound’s framework has been applied in materials science for temperature-controlled synthesis processes. This includes the development of novel materials through intermolecular annulations that are pivotal in creating advanced materials with specific properties .

Industrial Applications: Carbonic Anhydrase Inhibitory Activity

In industrial applications, benzo[d]thiazol derivatives have been synthesized to exhibit carbonic anhydrase inhibitory activity. This activity is important in various physiological processes like respiration, gas exchange, and pH regulation, which can be harnessed for industrial enzyme applications .

Future Directions

While specific future directions for this compound were not found in the available literature, benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may explore new synthetic methods, potential biological activities, and applications in drug development .

properties

IUPAC Name

6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2.BrH/c1-3-6-13-9-5-4-8(17(2,14)15)7-10(9)16-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRSFLCJJHLBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 3
Reactant of Route 3
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 4
Reactant of Route 4
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 5
Reactant of Route 5
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 6
Reactant of Route 6
3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.